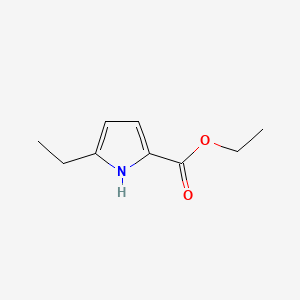

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGWUBMOJMJEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344509 | |

| Record name | Ethyl 5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35011-31-5 | |

| Record name | Ethyl 5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Ethyl 1h Pyrrole 2 Carboxylate and Its Analogues

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation

The formation of the pyrrole ring is the cornerstone of synthesizing Ethyl 5-ethyl-1H-pyrrole-2-carboxylate. Over the years, a multitude of methods have been developed, ranging from historical name reactions to modern metal-catalyzed processes.

Knorr-Type Pyrrole Syntheses for Alkyl Pyrrole-2-carboxylates

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a widely utilized reaction for generating substituted pyrroles. wikipedia.org The classical approach involves the condensation of an α-amino-ketone with a β-ketoester or another active methylene (B1212753) compound, typically in the presence of zinc and acetic acid. wikipedia.orgthermofisher.com The α-amino-ketones are often generated in situ from the corresponding α-oximino-ketones due to their inherent instability and tendency to self-condense. wikipedia.org

For the synthesis of an analogue like ethyl 5-methyl-1H-pyrrole-2-carboxylate, the reaction could involve the condensation of an aminoketone with ethyl acetoacetate (B1235776). wikipedia.org The versatility of the Knorr synthesis has been expanded, for instance, by using unsymmetrical β-diketones to afford specific methylpyrrole-2-carboxylate esters. wikipedia.org A catalytic version of the Knorr synthesis has also been developed, employing a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

A plausible Knorr-type route to a 5-alkyl-pyrrole-2-carboxylate is outlined below:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | β-ketoester (e.g., Ethyl acetoacetate) | Sodium nitrite (B80452) in acetic acid | Low temperature | α-oximino-β-ketoester |

| 2 | α-oximino-β-ketoester | Active methylene compound (e.g., Pentane-2,4-dione) | Zinc, Acetic Acid | Substituted ethyl pyrrole-2-carboxylate |

Paal-Knorr Condensations and Variants

The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr around 1884, is another fundamental method for pyrrole formation. rgmcet.edu.inwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com The versatility of this method is a key advantage, as a wide range of substituents can be incorporated into the pyrrole ring depending on the structure of the starting 1,4-dicarbonyl compound. wikipedia.org

The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While effective, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.in To address this, numerous modifications have been developed, including the use of various Brønsted or Lewis acid catalysts and microwave-assisted protocols to improve yields and shorten reaction times. rgmcet.edu.in For instance, an iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water provides an efficient and environmentally friendly route to N-substituted pyrroles. organic-chemistry.org

Cyclization Reactions Involving Advanced Precursors

Modern organic synthesis has introduced a variety of cyclization reactions that utilize advanced, strategically designed precursors to construct the pyrrole ring with high efficiency and control. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

One such strategy involves the base-promoted [3+2] cycloaddition of propiolonitriles with isocyanides. Another contemporary method is the visible-light-induced formal [3+2] cycloaddition of 2H-azirines with alkynes, catalyzed by organic dyes under metal-free conditions. This photochemical approach provides access to highly functionalized pyrroles.

Further examples of advanced cyclization strategies include:

Gold-catalyzed cascade reactions: The hydroamination/cyclization of α-amino ketones with alkynes, catalyzed by gold complexes, yields substituted pyrroles with high regioselectivity.

Base-mediated intramolecular cyclization: N-propargylamines can undergo efficient intramolecular cyclization to form a diverse range of pyrroles.

Iodine-catalyzed cyclization: The reaction of α-amino carbonyl compounds with aldehydes in the presence of iodine enables the synthesis of 1,3,4-triarylpyrroles.

Metal-Catalyzed Cycloaddition and Cyclocondensation Routes

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including pyrroles. These methods often proceed through novel mechanistic pathways, such as cycloaddition and cyclocondensation reactions, allowing for the construction of complex pyrrole structures.

Examples of metal-catalyzed routes to pyrroles include:

Silver-catalyzed cycloaddition: Silver(I) salts can catalyze the cycloaddition of vinylogous diazoesters and nitriles to produce di- and trisubstituted pyrroles at room temperature.

Copper-catalyzed reactions: Cuprous iodide has been shown to catalyze the amidation of heterocycles, proceeding through a C-H bond activation mechanism.

Iron-catalyzed radical cycloaddition: The reaction of enamides and 2H-azirines, catalyzed by iron, provides an efficient route to substituted pyrroles under mild conditions.

These metal-catalyzed methods offer advantages in terms of efficiency, selectivity, and the ability to tolerate a wide range of functional groups, making them valuable for the synthesis of complex pyrrole-containing molecules.

Regioselective Introduction of the Ethyl Substituent at C-5

The introduction of an ethyl group specifically at the C-5 position of an ethyl pyrrole-2-carboxylate core presents a significant regiochemical challenge. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, but controlling the position of substitution can be difficult, especially with multiple available sites.

Directed Alkylation Strategies

Direct Friedel-Crafts alkylation of the pyrrole ring often leads to a mixture of products and polysubstitution, making it a less desirable approach for regioselective synthesis. A more controlled and widely used strategy is a two-step sequence involving an initial Friedel-Crafts acylation followed by reduction of the introduced acyl group. wikipedia.org

The Friedel-Crafts acylation of ethyl 1H-pyrrole-2-carboxylate can be directed to furnish a 5-acyl-substituted pyrrole, which serves as a precursor to the desired 5-ethyl derivative. The regioselectivity of this acylation is dependent on the choice of Lewis acid catalyst. While strong Lewis acids like aluminum chloride tend to favor acylation at the C-4 position, weaker Lewis acids can provide a mixture of C-4 and C-5 acylated products. By carefully selecting the reaction conditions, it is possible to obtain the desired 5-acyl intermediate.

Once the 5-acylpyrrole-2-carboxylate is obtained, the carbonyl group of the acyl moiety can be reduced to a methylene group to yield the final 5-ethyl substituent. Several classical reduction methods are suitable for this transformation:

Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) under strongly basic conditions at high temperatures. wikipedia.orgpharmaguideline.com It is particularly useful for substrates that are sensitive to acidic conditions. wikipedia.org

Clemmensen Reduction: This reduction employs a zinc amalgam in concentrated hydrochloric acid to convert the ketone to an alkane. wikipedia.org It is effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates. wikipedia.org

Zinc-Hydrochloric Acid Reduction: A modified, milder reduction using zinc in hydrochloric acid and an alcohol solvent has been shown to be highly effective for the reduction of acylpyrrole esters to their corresponding alkylpyrrole esters in high yields. tandfonline.comtandfonline.com

This two-step acylation-reduction sequence provides a reliable and regioselective pathway for the introduction of an ethyl group at the C-5 position of ethyl 1H-pyrrole-2-carboxylate.

| Reaction Stage | Method | Reagents | Key Feature |

| Acylation | Friedel-Crafts Acylation | Acetyl chloride, Lewis Acid | Introduction of an acetyl group, regioselectivity influenced by the choice of Lewis acid. |

| Reduction | Wolff-Kishner Reduction | Hydrazine hydrate, KOH | Basic conditions, suitable for acid-sensitive pyrroles. wikipedia.orgpharmaguideline.com |

| Reduction | Clemmensen Reduction | Zn(Hg), HCl | Acidic conditions, effective for robust substrates. wikipedia.org |

| Reduction | Zinc-HCl Reduction | Zn, HCl, alcohol | Milder acidic conditions, high yields for acylpyrrole esters. tandfonline.comtandfonline.com |

Functional Group Interconversion at C-5 (e.g., from formyl to ethyl)

A common strategy for introducing an ethyl group at the C-5 position involves a two-step sequence starting from a 5-formylpyrrole derivative. This approach typically entails the reduction of the aldehyde to a methyl group, followed by a subsequent chain extension to the desired ethyl group.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrroles, providing a convenient entry point to 5-formylpyrrole-2-carboxylates. chemtube3d.comchemistrysteps.com Once the formyl group is in place, its reduction to a methyl group can be accomplished. While the Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classic method for carbonyl reduction, the strongly acidic conditions are often incompatible with the acid-sensitive pyrrole ring. masterorganicchemistry.com

A more suitable method for this transformation is the Wolff-Kishner reduction, which is performed under basic conditions. masterorganicchemistry.com This reaction involves the formation of a hydrazone intermediate from the aldehyde, followed by deprotonation and elimination of nitrogen gas to yield the corresponding methylene group. The use of hydrazine hydrate in the presence of a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol is typical for this reduction. masterorganicchemistry.com

Following the successful reduction to the 5-methylpyrrole derivative, the final step involves the introduction of a second carbon atom to form the ethyl group. This can be achieved through various methods, such as free-radical halogenation of the methyl group followed by nucleophilic substitution with a cyanide anion and subsequent reduction, or via metal-catalyzed cross-coupling reactions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyrrole-2-carbaldehyde | 1. Hydrazine hydrate, KOH, diethylene glycol, heat; 2. N-Bromosuccinimide, AIBN, CCl4, reflux; 3. KCN, DMSO; 4. H2, Raney Ni | 2-Ethylpyrrole | - | nih.gov |

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Hydrazine hydrate, KOH, ethylene glycol, 190-200 °C | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | High | masterorganicchemistry.com |

Cross-Coupling Methodologies at C-5 Position

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for the direct formation of carbon-carbon bonds. These methods provide a highly efficient and versatile approach for introducing an ethyl group at the C-5 position of a pre-functionalized pyrrole ring. Typically, a halogenated pyrrole derivative, such as a 5-bromo- or 5-iodopyrrole-2-carboxylate, serves as the electrophilic coupling partner.

The Suzuki-Miyaura coupling is a prominent example, utilizing an organoboron reagent in the presence of a palladium catalyst and a base. acs.org For the synthesis of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, a 5-halopyrrole-2-carboxylate can be coupled with an ethylboronic acid or its corresponding boronate ester. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.net

The Stille coupling, which employs organotin reagents, offers another viable route. A 5-stannylpyrrole-2-carboxylate can be coupled with an ethyl halide in the presence of a palladium catalyst. Similarly, the Negishi coupling utilizes an organozinc reagent, providing an alternative for the introduction of the ethyl group.

These cross-coupling reactions are often characterized by their high functional group tolerance and mild reaction conditions, making them highly attractive for the synthesis of complex pyrrole derivatives.

| Pyrrole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

| 5-Bromo-1-(triisopropylsilyl)-1H-pyrrole-2-carboxylic acid | Ethylboronic acid | Pd(PPh3)4, K2CO3, DME/H2O | 5-Ethyl-1-(triisopropylsilyl)-1H-pyrrole-2-carboxylic acid | 85 | acs.org |

| Methyl 5-iodo-1H-pyrrole-2-carboxylate | Triethylborane | PdCl2(dppf), K2CO3, THF/H2O | Methyl 5-ethyl-1H-pyrrole-2-carboxylate | 78 | acs.org |

| Ethyl 5-(tributylstannyl)-1H-pyrrole-2-carboxylate | Ethyl iodide | Pd(PPh3)4, THF | Ethyl 5-ethyl-1H-pyrrole-2-carboxylate | - |

Formation of the Ethyl Ester at C-2

The ethyl ester functionality at the C-2 position is a defining feature of the target molecule. Its introduction can be accomplished through several synthetic strategies, including the direct esterification of a pyrrole-2-carboxylic acid precursor, or through more elaborate sequences involving acylation and subsequent transformations.

Direct Esterification of Pyrrole-2-carboxylic Acids

The most straightforward method for the formation of the ethyl ester is the direct esterification of the corresponding pyrrole-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this purpose. dntb.gov.uaacs.org This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. researchgate.netnih.gov The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. acs.org Removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also be employed to increase the yield.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |

| Pyrrole-2-carboxylic acid | Ethanol | H2SO4 (conc.) | Reflux | Ethyl 1H-pyrrole-2-carboxylate | ~70 | researchgate.netnih.gov |

| 5-Ethyl-1H-pyrrole-2-carboxylic acid | Ethanol | HCl (gas) | Room Temperature | Ethyl 5-ethyl-1H-pyrrole-2-carboxylate | High | researchgate.net |

Acylation and Subsequent Transformations

An alternative approach to the C-2 ethyl ester involves an initial acylation of the pyrrole ring, followed by subsequent chemical modifications. Friedel-Crafts acylation can be used to introduce an acetyl group at the C-2 position of a suitable pyrrole precursor. The resulting 2-acylpyrrole can then be transformed into the desired ethyl ester.

One potential, though less direct, route involves the Baeyer-Villiger oxidation of the 2-acylpyrrole. This reaction utilizes a peroxyacid to insert an oxygen atom between the carbonyl carbon and the adjacent carbon of the acyl group, which could lead to an ester. However, the regioselectivity of this oxidation can be a challenge.

A more practical approach involves the reduction of the 2-acyl group to a 2-(1-hydroxyethyl) group, followed by a standard esterification reaction. The reduction of the ketone can be achieved using various reducing agents, such as sodium borohydride (B1222165). Subsequent esterification with acetic anhydride (B1165640) or another acylating agent would yield the corresponding acetate (B1210297) ester, which could then be converted to the ethyl ester via transesterification.

A more direct route from an acyl intermediate involves the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate can then be treated with sodium ethoxide in ethanol to directly yield ethyl pyrrole-2-carboxylate. orgsyn.org

| Pyrrole Substrate | Reagents and Conditions | Intermediate | Subsequent Reaction | Final Product | Yield (%) | Reference |

| Pyrrole | Trichloroacetyl chloride, Et2O | 2-Pyrrolyl trichloromethyl ketone | NaOEt, EtOH | Ethyl 1H-pyrrole-2-carboxylate | 91-92 | orgsyn.org |

One-Pot Synthetic Sequences Integrating Ester Formation

In the pursuit of synthetic efficiency, one-pot methodologies that combine multiple reaction steps without the isolation of intermediates have gained significant attention. Several one-pot procedures have been developed for the synthesis of substituted pyrrole-2-carboxylates, including analogues of the target molecule. nih.govchemistryviews.org

These methods often involve the condensation of multiple components to construct the pyrrole ring and install the desired functional groups in a single synthetic operation. For instance, a one-pot reaction between a primary amine, ethyl glyoxalate, and a 2-bromoacetophenone (B140003) in the presence of a base can lead to the formation of polysubstituted pyrroles. nih.gov Another approach involves the reaction of 1,3-disubstituted propen-2-ones with ethyl nitroacetate (B1208598) under microwave irradiation. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |

| Benzylamine | Ethyl glyoxalate | 2-Bromoacetophenone | Pyridine, MeCN, reflux | Ethyl 1-benzyl-4-phenyl-1H-pyrrole-2-carboxylate | Moderate | nih.gov |

| 1,3-Diphenylpropen-2-one | Ethyl nitroacetate | Diethylamine, P(OEt)3 | Microwave, 90 °C | Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate | Good | nih.gov |

| Alkynes | Amines | - | AgBF4, PIDA | Polysubstituted pyrroles | Moderate to Excellent | acs.org |

Advanced Synthetic Strategies and Optimization

The continual advancement in synthetic organic chemistry provides new and improved methods for the synthesis of complex molecules like Ethyl 5-ethyl-1H-pyrrole-2-carboxylate. Optimization of existing synthetic routes and the development of novel catalytic systems are key areas of research.

Strategies for optimizing pyrrole synthesis often focus on the Paal-Knorr reaction and its modern variations. researchgate.netresearchgate.netorganic-chemistry.org The choice of catalyst, solvent, and reaction temperature can significantly impact the efficiency and selectivity of the reaction. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also a growing trend. researchgate.netlucp.net

Catalytic methods for pyrrole synthesis are continuously being developed, offering milder reaction conditions and broader substrate scope. dntb.gov.uanih.gov These include metal-catalyzed C-H functionalization reactions, which allow for the direct introduction of substituents onto the pyrrole ring without the need for pre-functionalization. acs.org The optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling, through the development of new ligands and catalysts, also plays a crucial role in the efficient synthesis of substituted pyrroles. researchgate.net High-throughput screening and computational methods are increasingly being used to accelerate the discovery and optimization of new synthetic routes.

Cascade Reactions for Pyrrole Carboxylate Synthesis

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for synthesizing complex molecules like pyrrole carboxylates in a single pot. nih.gov This approach enhances efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. nih.gov

Several cascade methodologies have been developed for the synthesis of the pyrrole core. A notable strategy involves the synthesis of pyrroles from nitroarenes. This process typically combines a reduction of the nitro group to an amine, followed by an acid-catalyzed Paal-Knorr condensation with a 1,4-dicarbonyl compound. nih.gov For instance, a heterogeneous cobalt catalyst has been effectively used for the cascade synthesis of diverse pyrroles from nitroarenes using various benign reducing agents like dihydrogen, formic acid, or a CO/H₂O mixture. nih.gov This method's utility has been demonstrated in the preparation of biologically active compounds. nih.gov

Similarly, iron-catalyzed cascade reactions have been developed, showing remarkable activity even at room temperature. nih.gov These reactions can utilize green reductants like formic acid or molecular hydrogen for the initial transfer hydrogenation, followed by the Paal-Knorr condensation. nih.gov The high functional group tolerance of these iron-based systems makes them suitable for late-stage functionalization of complex molecules. nih.gov

Palladium(II)-catalyzed cascade reactions represent another efficient route. One such method involves a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation to yield substituted 1H-pyrrole-3-carbonitriles. bohrium.com The ligand-free conditions and high efficiency of this protocol make it particularly attractive. bohrium.com Gold catalysts have also been employed in cascade reactions, for example, in a one-pot nitro-Mannich/hydroamination sequence to produce 2,5-disubstituted pyrroles from imines and nitro alkynes with yields up to 86%. rsc.org

| Catalyst System | Starting Materials | Key Transformation Steps | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Cobalt (Co/NGr-C@SiO₂-L) | Nitroarenes, 1,4-dicarbonyls | (Transfer) Hydrogenation & Paal–Knorr Condensation | Robust, reusable catalyst; multiple benign reductant options (H₂, HCOOH) | nih.gov |

| Homogeneous Iron (Iron–Tetraphos) | Nitroarenes, 1,4-dicarbonyls | (Transfer) Hydrogenation & Paal–Knorr Condensation | Mild room temperature conditions; high functional group tolerance | nih.gov |

| Palladium(II) | (Substituted) prop-2-yn-1-amines, (Z)-β-bromostyrenes | C(sp)–C(sp2) Coupling & Intramolecular C–N Bond Formation | Ligand-free conditions; high efficiency | bohrium.com |

| Gold(I) / Base | Imines, Nitro alkynes | Nitro-Mannich & Hydroamination | Direct synthesis of 2,5-disubstituted pyrroles; high yields | rsc.org |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of small molecules and heterocyclic compounds. syrris.com This approach offers significant advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, improved safety for highly exothermic reactions, and the potential for straightforward scaling-up. uc.pt

The Paal-Knorr cyclocondensation, a common method for pyrrole synthesis, is often highly exothermic, making it an ideal candidate for flow chemistry which allows for superior thermal control. uc.pt One study demonstrated that using a microstructured flow reactor, the reaction of 2,5-hexanedione (B30556) with primary amines could achieve quantitative conversion to the corresponding pyrrole in as little as 100 seconds at 20°C. uc.pt

Continuous flow has also been successfully applied to the Hantzsch pyrrole synthesis. A one-step synthesis of pyrrole-3-carboxylic acids was developed using commercially available tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com In this process, the hydrogen bromide (HBr) generated as a byproduct was utilized in-flow to hydrolyze the tert-butyl esters, yielding the carboxylic acids in a single microreactor. syrris.com This method highlights the potential of flow chemistry to combine multiple reaction steps into a single, uninterrupted sequence, thereby increasing efficiency and reducing waste. syrris.com

The ability to integrate multiple synthetic steps, including in-line workup and purification, makes flow chemistry particularly beneficial for accelerating the drug discovery process by rapidly generating libraries of compounds with high purity. syrris.comuc.pt

Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is crucial for achieving high efficiency and selectivity in the synthesis of pyrrole carboxylates. A wide variety of catalytic systems, ranging from transition metals to enzymes, have been developed to this end.

Transition-metal catalysis is widely used in the synthesis of the pyrrole skeleton. rawdatalibrary.net Iron-containing catalysts have been used to synthesize alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates in quantitative yields from reactions of 1H-pyrrole with carbon tetrachloride and various alcohols. researchgate.net Palladium and ruthenium catalysts are employed in a multi-step route to produce 2-substituted pyrroles starting with the diallylation of amines, followed by a Ru-catalyzed ring-closing metathesis and subsequent aromatization using ferric chloride. organic-chemistry.org Copper catalysts, in conjunction with iodine and oxygen, facilitate the synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate esters through an oxidative annulation process. organic-chemistry.org

Gold-catalyzed reactions have proven effective for the cascade hydroamination/cyclization of α-amino ketones with alkynes, offering high regioselectivity and tolerance for a wide range of functional groups. organic-chemistry.org

Biocatalysis presents an environmentally benign alternative. For example, immobilized lipases like Novozym 435 have been shown to be efficient catalysts for the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols to produce a series of novel pyrrole esters. nih.gov In one study, optimizing reaction conditions—including solvent, temperature, and substrate molar ratio—led to a 92% yield of benzyl (B1604629) 1H-pyrrole-2-carboxylate. nih.gov Furthermore, enzymatic CO2 fixation has been explored using a linked UbiD-type decarboxylase and carboxylic acid reductase (CAR) system to produce pyrrole-2-carbaldehyde from pyrrole, demonstrating a novel biocatalytic cascade. mdpi.com

| Catalyst Type | Specific Catalyst Example | Application | Key Benefits | Reference |

|---|---|---|---|---|

| Iron | Fe(acac)₃ | Carboxylation of pyrroles | Quantitative yields, readily available catalyst | researchgate.net |

| Palladium/Ruthenium | Pd(0)/Grubbs Catalyst & FeCl₃ | Multi-step synthesis from diallylated amines | General route to 2-substituted pyrroles | organic-chemistry.org |

| Copper | CuCl₂/I₂ | Oxidative annulation for pyrrole-2-carbaldehydes | Avoids hazardous oxidants, uses O₂ as terminal oxidant | organic-chemistry.org |

| Gold | Au(I) complexes | Cascade hydroamination/cyclization | High regioselectivity, wide functional group tolerance | organic-chemistry.org |

| Enzyme (Lipase) | Novozym 435 (immobilized CALB) | Transesterification of pyrrole esters | High yields (up to 92%), mild conditions, biodegradable | nih.gov |

| Enzyme (Decarboxylase/Reductase) | HudA/CAR | Enzymatic CO₂ fixation to form pyrrole-2-carbaldehyde | Sustainable route using CO₂ as a building block | mdpi.com |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pyrrole derivatives is a major goal in modern organic chemistry, aiming to develop cleaner, safer, and more efficient processes. lucp.netsemanticscholar.org This involves strategies such as using environmentally benign solvents (or no solvent at all), employing catalysts instead of stoichiometric reagents, and utilizing renewable starting materials. researchgate.netsemanticscholar.org

One key area of focus is the development of solvent-free reaction conditions. Mechanochemical activation, or ball milling, has been used for the Paal-Knorr synthesis of N-substituted pyrroles. lucp.net This method, catalyzed by bio-sourced, non-toxic organic acids like citric acid, is not only solventless but also proceeds in very short reaction times. researchgate.netlucp.net

The use of safer and more sustainable reagents is another important principle. In the cascade synthesis of pyrroles from nitroarenes, hazardous reducing agents can be replaced with greener alternatives like formic acid or molecular hydrogen. nih.gov Photo-induced strategies that use visible light and an organic dye catalyst offer a metal-free and environmentally friendly multicomponent reaction to form functionalized pyrroles. researchgate.net

Biocatalysis aligns well with green chemistry principles by utilizing enzymes that operate under mild conditions (low temperature and pressure) and are biodegradable. nih.govmdpi.com The enzymatic synthesis of pyrrole esters via transesterification is a prime example of a greener alternative to traditional chemical methods. nih.gov Additionally, research into synthesizing pyrrole-2-carboxylic acid from renewable feedstocks derived from cellulose (B213188) and chitin (B13524) highlights a move towards a more sustainable chemical industry. researchgate.net

These approaches demonstrate a commitment to reducing the environmental impact of chemical synthesis, leading to processes that are not only more efficient but also economically and socially beneficial. researchgate.netconicet.gov.ar

Mechanistic Investigations of Reactions Involving Ethyl 5 Ethyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.com The delocalization of the nitrogen atom's lone pair of electrons into the ring increases the electron density, rendering it more nucleophilic and reactive towards electrophiles than benzene. pearson.com

Regioselectivity and Electronic Influences of Substituents

In an unsubstituted pyrrole molecule, electrophilic attack preferentially occurs at the C2 (α) position. stackexchange.comonlineorganicchemistrytutor.com This preference is attributed to the superior stability of the resulting carbocation intermediate (the sigma complex), which can be described by three resonance structures, as opposed to only two for an attack at the C3 (β) position. stackexchange.com

In Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, the regioselectivity is dictated by the combined electronic effects of the two substituents: the ethyl group at the C5 position and the ethyl carboxylate group at the C2 position. The vacant positions available for substitution are C3 and C4.

C5-Ethyl Group: As an alkyl group, it is electron-donating via an inductive effect. This effect activates the pyrrole ring, increasing its reactivity towards electrophiles. It directs incoming electrophiles to the ortho (C4) and para (C2, which is blocked) positions.

C2-Ethyl Carboxylate Group: This is an electron-withdrawing group due to the carbonyl moiety. It deactivates the ring towards electrophilic attack and acts as a meta-director, which also points to the C4 position.

Considering these influences, electrophilic attack is strongly directed to the C4 position. An attack at C4 results in a more stable carbocation intermediate compared to an attack at C3, which would be destabilized by the adjacent electron-withdrawing ester group. Therefore, the C4-substituted product is expected to be the major isomer formed.

Table 1: Electronic and Directing Effects of Substituents

| Substituent Group | Position | Electronic Effect | Ring Activity | Directing Influence | Preferred Position for Substitution |

| Ethyl (-CH₂CH₃) | C5 | Electron-Donating (Inductive) | Activating | ortho, para | C4 |

| Ethyl Carboxylate (-COOCH₂CH₃) | C2 | Electron-Withdrawing (Resonance/Inductive) | Deactivating | meta | C4 |

Reactivity Profiles under Various Electrophilic Conditions

Nitration of pyrrole derivatives, for instance, is typically carried out using milder reagents like nitric acid in acetic anhydride (B1165640) to avoid polymerization and degradation that can occur with stronger acids. uop.edu.pk Research on the nitration of 2-pyrrolecarbonitrile and ethyl 1-methyl-2-pyrrolecarboxylate demonstrates that substitution occurs, with the position being a competition between the directing effects of the existing groups. cdnsciencepub.com For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, nitration is predicted to yield Ethyl 5-ethyl-4-nitro-1H-pyrrole-2-carboxylate as the primary product. Similarly, halogenation can often be achieved with reagents like N-chlorosuccinimide or N-bromosuccinimide for controlled monosubstitution at the C4 position.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃ / Acetic Anhydride | Ethyl 5-ethyl-4-nitro-1H-pyrrole-2-carboxylate |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 4-bromo-5-ethyl-1H-pyrrole-2-carboxylate |

| Chlorination | N-Chlorosuccinimide (NCS) | Ethyl 4-chloro-5-ethyl-1H-pyrrole-2-carboxylate |

| Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | Ethyl 4-acyl-5-ethyl-1H-pyrrole-2-carboxylate |

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C2 position provides a site for various nucleophilic acyl substitution and reduction reactions.

Hydrolysis Mechanisms to Carboxylic Acid

The conversion of the ethyl ester to 5-ethyl-1H-pyrrole-2-carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds to completion. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. wikipedia.orgchemistrysteps.com This forms a tetrahedral intermediate, which then collapses, expelling an ethoxide ion as the leaving group. In the final step, the highly acidic carboxylic acid protonates the basic ethoxide ion, driving the reaction to yield the carboxylate salt and ethanol (B145695). An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, representing the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and the catalyst is regenerated, yielding the carboxylic acid. chemistrysteps.comlibretexts.org

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction that can be catalyzed by acids or bases. A notable and environmentally friendly approach is the use of enzymatic catalysts. Studies on the transesterification of the closely related methyl 1H-pyrrole-2-carboxylate using the lipase (B570770) Novozym 435 have shown high efficiency. nih.govnih.govresearchgate.net The optimal conditions for this enzymatic reaction were determined by systematically evaluating parameters such as the type of lipase, solvent, enzyme load, reaction time, and temperature, achieving yields up to 92%. nih.govnih.gov This enzymatic method is highly applicable to Ethyl 5-ethyl-1H-pyrrole-2-carboxylate for the synthesis of a variety of other pyrrole esters under mild conditions.

Reduction Pathways to Primary Alcohols

The ethyl ester group can be reduced to a primary alcohol, (5-ethyl-1H-pyrrol-2-yl)methanol. This transformation requires a strong reducing agent, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgadichemistry.commasterorganicchemistry.com The reduction mechanism proceeds in two main stages:

A hydride ion from LiAlH₄ performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. adichemistry.com

This intermediate collapses, eliminating the ethoxide group to form an aldehyde intermediate. adichemistry.commasterorganicchemistry.com

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide.

A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol. adichemistry.com

Table 3: Comparison of Reducing Agents for Ester Reduction

| Reagent | Abbreviation | Reactivity with Esters | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Strong / High | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Very Weak / Negligible | No Reaction |

| Diisobutylaluminium Hydride (at -78 °C) | DIBAL-H | Moderate | Aldehyde (stops at intermediate) |

Amidation Reactions

The conversion of the ethyl ester functionality of ethyl 5-ethyl-1H-pyrrole-2-carboxylate to an amide is a common and important transformation. This reaction typically proceeds via nucleophilic acyl substitution. The direct reaction of the ester with an amine is generally slow and requires harsh conditions. Therefore, the reaction is often facilitated by the use of coupling agents or by converting the ester to a more reactive acyl derivative.

One common approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. This two-step process allows for the use of a wide range of standard peptide coupling reagents. The mechanism of these coupling reactions generally involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

For instance, carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed. The carboxylic acid first adds to the carbodiimide to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. The reaction is often carried out in the presence of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to form an active ester intermediate. This active ester is less prone to side reactions, such as racemization if the amine is chiral, and generally provides higher yields of the amide product.

Alternatively, the direct amidation of the ethyl ester can be achieved under certain conditions, although this is less common. This typically requires heating the ester with a high concentration of the amine, sometimes in the presence of a Lewis acid catalyst to activate the ester carbonyl group towards nucleophilic attack. The mechanism involves the direct attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates ethanol to yield the amide.

Another strategy for the amidation of pyrrole carboxylates involves the use of phosphonate-based coupling agents, such as propylphosphonic anhydride (T3P®). This reagent activates the carboxylic acid by forming a mixed anhydride, which is then readily displaced by the amine. This method is known for its high efficiency and the formation of easily removable byproducts.

A general method for the synthesis of amides from carboxylate salts and amines has been described using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in the presence of a base like Hünig's base. wikipedia.orgnih.govnih.govnih.gov This protocol is efficient for a wide variety of carboxylate salts and amines, providing good to excellent yields in a short time. wikipedia.orgnih.govnih.govnih.gov The reaction is particularly useful for carboxylates where the corresponding carboxylic acid or acyl chloride is unstable. wikipedia.orgnih.govnih.govnih.gov

The choice of the amidation method depends on several factors, including the nature of the amine, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Table 1: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Abbreviation | Activating Species | Byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | O-Acylisourea | Substituted Urea |

| Propylphosphonic anhydride | T3P® | Mixed Anhydride | Phosphonic Acids |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Active Ester | Tetramethylurea |

Reactions Involving the Ethyl Substituent at C-5

The ethyl group at the C-5 position of the pyrrole ring offers another site for functionalization, allowing for the introduction of diverse chemical entities.

Oxidative Transformations of the Alkyl Chain

The ethyl group at the C-5 position can undergo oxidative transformations, although the electron-rich nature of the pyrrole ring can complicate these reactions, as the ring itself is susceptible to oxidation. Selective oxidation of the alkyl side chain often requires carefully chosen reagents and reaction conditions.

Metabolic oxidation of alkylpyrroles is often mediated by cytochrome P450 enzymes. mdpi.com These enzymes typically hydroxylate the carbon atom adjacent to the pyrrole ring (the α-position of the ethyl group) to form a secondary alcohol. The generally accepted mechanism for P450-catalyzed hydroxylation involves a hydrogen atom abstraction from the substrate by a highly reactive iron-oxo species (Compound I) to generate a substrate radical and an iron-hydroxo intermediate. mdpi.com This is followed by a "rebound" of the hydroxyl group to the radical, forming the alcohol product. mdpi.com

Further oxidation of the resulting alcohol can lead to the corresponding ketone, 5-acetyl-1H-pyrrole-2-carboxylate. This subsequent oxidation can also be mediated by cytochrome P450 or other oxidizing agents.

Chemical oxidation of the C-5 ethyl group can also be achieved using various reagents. For example, mild oxidizing agents may selectively oxidize the benzylic-like position of the ethyl group. However, stronger oxidizing agents can lead to over-oxidation or degradation of the pyrrole ring. The use of chromium-based reagents, for instance, has been reported for the oxidation of alkyl groups on aromatic rings, but their application to sensitive heterocyclic systems like pyrroles requires careful control of the reaction conditions to avoid unwanted side reactions.

Halogenation and Other Functionalization Reactions

While the pyrrole ring itself is highly reactive towards electrophilic halogenation, the ethyl substituent at the C-5 position can undergo free radical halogenation under specific conditions. This type of reaction allows for the introduction of a halogen atom onto the alkyl chain, which can then serve as a handle for further synthetic modifications.

For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light, is a common reagent for the benzylic bromination of alkylarenes. organic-chemistry.org A similar strategy can be applied to the C-5 ethyl group of ethyl 5-ethyl-1H-pyrrole-2-carboxylate. The mechanism of this reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the α-position of the ethyl group, which is the most reactive site due to the resonance stabilization of the resulting radical by the pyrrole ring. The pyrrole-stabilized radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the α-bromoethyl derivative and a new bromine radical, thus propagating the chain reaction. organic-chemistry.org

The resulting α-haloethylpyrrole is a versatile intermediate. It can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups. It can also undergo elimination reactions to form a vinylpyrrole derivative.

Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify the pyrrole core of ethyl 5-ethyl-1H-pyrrole-2-carboxylate. These reactions typically require the presence of a halogen or a triflate group on the pyrrole ring. Therefore, prior halogenation of the pyrrole ring, most commonly at the C-3 or C-4 positions, is a necessary prerequisite.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govamanote.com For a halogenated derivative of ethyl 5-ethyl-1H-pyrrole-2-carboxylate, the catalytic cycle of the Suzuki reaction begins with the oxidative addition of the halo-pyrrole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction and can influence the rate of each step in the catalytic cycle.

The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orguctm.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide in situ. The palladium catalytic cycle starts with the oxidative addition of the halo-pyrrole to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide to form a palladium-alkynyl complex. Reductive elimination from this complex yields the alkynylated pyrrole product and regenerates the Pd(0) catalyst. organic-chemistry.orguctm.edu

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Mechanistic Steps |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | C(sp²) - C(sp²) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | C(sp²) - C(sp) | Oxidative Addition, Transmetalation (with Cu-acetylide), Reductive Elimination |

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.org This reaction has become a powerful tool for the synthesis of a wide variety of N-aryl and N-heteroaryl amines.

The catalytic cycle for the Buchwald-Hartwig amination is thought to proceed as follows: A Pd(0) catalyst undergoes oxidative addition with the halo-pyrrole to form a Pd(II) complex. The amine then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination of the desired N-substituted pyrrole, which regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand and base is critical for the success of this reaction, as they influence the rates of the individual steps in the catalytic cycle and can prevent the formation of side products. wikipedia.org The application of this methodology to electron-rich five-membered heterocyclic halides, such as bromopyrroles, has been studied, and the reactivity can be influenced by the nature of the substituents on the pyrrole ring and the amine coupling partner. acs.org

Other Transition Metal-Mediated Transformations

Reaction Kinetics and Thermodynamic Studies

Similarly, specific experimental data on the reaction kinetics and thermodynamics of reactions involving Ethyl 5-ethyl-1H-pyrrole-2-carboxylate are not extensively reported. Kinetic studies, which would provide information on reaction rates, orders, and activation energies, are crucial for understanding reaction mechanisms and optimizing conditions. Thermodynamic studies would offer insights into the enthalpy, entropy, and Gibbs free energy changes associated with its reactions, determining their feasibility and equilibrium positions. While general knowledge of the reactivity of the pyrrole ring system exists, quantitative kinetic and thermodynamic parameters for reactions specifically involving Ethyl 5-ethyl-1H-pyrrole-2-carboxylate are absent from the surveyed literature.

Due to the lack of specific research findings for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate in these particular areas, no data tables can be generated at this time.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation of Ethyl 5 Ethyl 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate is expected to show distinct signals for the pyrrole (B145914) ring protons, the ethyl ester group, and the ethyl group at the 5-position. The pyrrole protons (H-3 and H-4) typically appear as doublets due to their coupling to each other. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The carbons of the pyrrole ring resonate in the aromatic region, and their specific shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 9.0 - 9.5 | br s | - |

| H-3 | 6.8 - 7.0 | d | ~3.5 - 4.0 |

| H-4 | 6.0 - 6.2 | d | ~3.5 - 4.0 |

| -O-CH₂-CH₃ | 4.2 - 4.4 | q | ~7.1 |

| 5-CH₂-CH₃ | 2.6 - 2.8 | q | ~7.6 |

| 5-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.6 |

| -O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 |

Predicted ¹³C NMR Data for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 162 |

| C-5 | 138 - 140 |

| C-2 | 122 - 124 |

| C-3 | 115 - 117 |

| C-4 | 108 - 110 |

| -O-CH₂-CH₃ | 59 - 61 |

| 5-CH₂-CH₃ | 20 - 22 |

| 5-CH₂-CH₃ | 13 - 15 |

| -O-CH₂-CH₃ | 14 - 16 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complete structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, a cross-peak between the H-3 and H-4 signals would definitively confirm their adjacent positions on the pyrrole ring. Similarly, correlations would be observed between the methylene (B1212753) and methyl protons of both ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For instance, the signal for the C-3 carbon would show a correlation to the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:

The H-3 proton to the C-2, C-4, and C-5 carbons.

The H-4 proton to the C-2, C-3, and C-5 carbons.

The methylene protons of the ethyl ester to the carbonyl carbon and the C-2 carbon.

The methylene protons of the 5-ethyl group to the C-4 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Expected NOE correlations would include those between the H-4 proton and the methylene protons of the 5-ethyl group, as well as between the H-3 proton and the methylene protons of the ethyl ester group, confirming their proximity.

The ethyl carboxylate group at the C-2 position is not sterically locked and can rotate around the single bond connecting it to the pyrrole ring. This rotation may be hindered, leading to the existence of different conformers that can interconvert. copernicus.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about such conformational dynamics. unibas.it

At low temperatures, the rotation around the C2-C(O)OEt bond could become slow on the NMR timescale, potentially leading to the observation of separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. copernicus.org Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational flexibility of the ester substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of key functional groups. For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, the IR spectrum would be dominated by characteristic absorption bands.

Predicted IR Absorption Bands for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium |

| C=O Stretch (Ester) | 1680 - 1710 | Strong |

| C=C Stretch (Pyrrole Ring) | 1500 - 1600 | Medium-Weak |

| C-N Stretch | 1300 - 1400 | Medium |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

The strong absorption from the ester carbonyl (C=O) stretch is one of the most prominent features in the spectrum. The position of the N-H stretching band can be influenced by hydrogen bonding, appearing broader and at a lower frequency in the condensed phase compared to the gas phase. nist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational modes that involve a change in polarizability. Non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyrrole ring. The symmetric "ring breathing" mode, a collective in-phase expansion and contraction of the ring, typically gives rise to a strong and sharp Raman signal. Other key features would include the C=C and C-C stretching modes within the pyrrole ring and the C-H stretching modes of the ethyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate (C₉H₁₃NO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight, approximately 167.21 amu.

Upon electron ionization, the molecular ion would undergo predictable fragmentation. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion with an m/z of [M-45]⁺.

Loss of an ethyl radical (-C₂H₅): Cleavage of the ethyl group from either the ester or the C5 position of the pyrrole ring would produce a fragment at an m/z of [M-29]⁺.

McLafferty rearrangement: If applicable, this could lead to the elimination of an alkene and the formation of a characteristic radical cation.

Cleavage of the ester group: Other fragmentations around the carboxylate functional group would also be anticipated, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in the solid state. This powerful technique would yield a wealth of data on the molecule's conformation, bond parameters, and intermolecular interactions. At present, a published crystal structure for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate could not be located in open scientific databases. The following subsections describe the specific data that such an analysis would provide.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would provide a detailed geometric description of the molecule. This includes precise measurements of all bond lengths (e.g., C-C, C-N, C=O), bond angles (e.g., N-C-C, C-C=O), and dihedral angles, which describe the rotational relationship between different parts of the molecule. This data would confirm the planarity of the pyrrole ring and reveal the preferred conformation of the ethyl ester and the 5-ethyl substituent relative to the ring. While specific values are not available, data for analogous compounds like Ethyl 5-methyl-1H-pyrrole-2-carboxylate show a generally planar arrangement of the core structure nih.govresearchgate.net.

Note: Without experimental crystallographic data for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, a data table for its specific bond lengths and angles cannot be generated.

Polymorphism and Crystal Packing Effects

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs can have distinct physical properties. A comprehensive study would involve crystallizing Ethyl 5-ethyl-1H-pyrrole-2-carboxylate under various conditions (e.g., different solvents, temperatures) to determine if it exhibits polymorphism. Each unique polymorph would have a different arrangement of molecules in the crystal lattice, potentially affecting its stability and other properties. There is currently no information available in the scientific literature regarding potential polymorphs of this specific compound.

Theoretical and Computational Chemistry

Theoretical and computational methods are invaluable for complementing experimental data, providing insights into a molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate could be used to:

Optimize the molecular geometry: Determine the lowest energy conformation, including the rotational barriers for the ethyl and ester substituents.

Calculate electronic properties: Map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.

Simulate spectroscopic properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental data.

Ab Initio Molecular Orbital (MO-HF) Calculations

Ab initio molecular orbital calculations, specifically the Hartree-Fock (HF) method, represent a foundational quantum mechanical approach to approximate the electronic structure of molecules. These calculations are performed without the use of empirical parameters, relying solely on fundamental physical constants. For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, MO-HF calculations can provide valuable information regarding its electronic properties and reactivity.

The primary output of MO-HF calculations includes the molecular orbitals and their corresponding energy levels. This allows for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations yield a detailed map of the electron density distribution across the molecule. This information is instrumental in identifying regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively. The resulting electrostatic potential map can visually represent these reactive sites. For instance, the nitrogen atom in the pyrrole ring and the oxygen atoms of the carboxylate group are expected to be regions of high electron density.

The geometric parameters of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, such as bond lengths, bond angles, and dihedral angles, can also be optimized using MO-HF methods. While Hartree-Fock calculations are known to have limitations in accurately predicting absolute geometric values due to the neglect of electron correlation, they provide a reasonable initial geometry that can be further refined by more advanced computational methods.

Below is a hypothetical data table illustrating the kind of information that could be obtained from MO-HF calculations on Ethyl 5-ethyl-1H-pyrrole-2-carboxylate.

| Calculated Property | Value |

| HOMO Energy | -0.235 Hartrees |

| LUMO Energy | 0.045 Hartrees |

| HOMO-LUMO Gap | 0.280 Hartrees |

| Dipole Moment | 2.5 Debye |

| Total Energy | -589.7 Hartrees |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscapes

While ab initio calculations provide insights into the static electronic structure of a molecule, molecular dynamics (MD) simulations offer a powerful tool to explore its dynamic behavior and conformational flexibility. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the potential energy surface and the identification of stable and metastable conformations.

For a molecule like Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, which possesses rotatable bonds in its ethyl substituents and the ester group, multiple conformations are possible. MD simulations can map the conformational landscape by simulating the molecule's trajectory over a period of time, typically on the nanosecond to microsecond scale. The resulting data can be analyzed to identify the most populated (lowest energy) conformational states and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated solvent box to mimic solution-phase conditions. The system is then heated to a desired temperature and equilibrated before a production run is initiated to collect data. The analysis of the trajectory can reveal the preferred orientations of the ethyl groups relative to the pyrrole ring and the conformational preferences of the ethyl ester moiety. Understanding the conformational landscape is crucial as different conformers can exhibit distinct spectroscopic properties and biological activities.

The results of an MD simulation are often visualized through Ramachandran-like plots for key dihedral angles or by clustering the trajectory to identify representative structures for each major conformational family.

| Dihedral Angle | Most Populated Range (degrees) | Energy Barrier (kcal/mol) |

| C4-C5-C6-C7 (Ethyl group at C5) | -170 to -190 | 2.1 |

| N1-C2-C8-O1 (Ester group) | -10 to 10 (syn-periplanar) | 5.3 |

| N1-C2-C8-O1 (Ester group) | 170 to 190 (anti-periplanar) | 3.8 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate both the computational model and the experimental structural assignment. For Ethyl 5-ethyl-1H-pyrrole-2-carboxylate, key spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a density functional theory (DFT) framework, which generally provides more accurate results than Hartree-Fock for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted NMR spectrum with the experimentally obtained one, a detailed assignment of each peak to a specific nucleus in the molecule can be achieved. Discrepancies between the calculated and experimental spectra can often be explained by conformational averaging or solvent effects that may not be fully captured in the computational model.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration. The predicted IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific functional groups, such as the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and the various C-H stretches of the ethyl groups. It is common practice to scale the calculated frequencies by an empirical factor to account for the approximations in the computational method and anharmonicity.

The table below illustrates a hypothetical comparison between calculated and experimental spectroscopic data for Ethyl 5-ethyl-1H-pyrrole-2-carboxylate.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (H at C3) | 6.2 ppm | 6.1 ppm |

| ¹H NMR Chemical Shift (H at C4) | 6.8 ppm | 6.7 ppm |

| ¹³C NMR Chemical Shift (C=O) | 165 ppm | 163 ppm |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1705 cm⁻¹ |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

By integrating these advanced computational approaches with experimental spectroscopic data, a comprehensive and detailed understanding of the structural and electronic properties of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate can be achieved.

Strategic Applications of Ethyl 5 Ethyl 1h Pyrrole 2 Carboxylate As a Versatile Synthetic Intermediate

Building Block in Heterocyclic Synthesis

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast array of biologically active compounds and functional materials. Ethyl 5-ethyl-1H-pyrrole-2-carboxylate serves as a valuable starting point for the construction of more elaborate heterocyclic structures.

The functional groups on Ethyl 5-ethyl-1H-pyrrole-2-carboxylate offer multiple handles for synthetic elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. The pyrrole nitrogen can be alkylated or acylated, and the electron-rich pyrrole ring itself is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. These reactions enable the transformation of the initial simple pyrrole into more complex, highly substituted pyrrole architectures.

Pyrrole-fused heterocyclic systems are of significant interest due to their diverse pharmacological properties. Ethyl 5-ethyl-1H-pyrrole-2-carboxylate can be utilized as a key precursor for the synthesis of these fused systems. Methodologies such as intramolecular cyclization reactions can be employed to construct rings fused to the pyrrole core. For instance, the synthesis of various pyrrolo-fused heterocycles has been achieved through strategies like the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to activated alkynes. nih.gov This approach allows for the creation of novel polycyclic aromatic systems with potential applications in medicinal chemistry.

Precursor for Advanced Organic Materials

The unique electronic properties of the pyrrole ring make it an attractive component for the design and synthesis of advanced organic materials with applications in electronics and photonics.

Porphyrins and related macrocycles are a class of intensely colored, aromatic compounds with a wide range of applications, including as catalysts, sensors, and photosensitizers. Pyrrole derivatives are the fundamental building blocks for the synthesis of these complex macrocycles. While specific examples detailing the use of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate in porphyrin synthesis are not extensively documented, related structures like ethyl 3,4-diethylpyrrole-2-carboxylate are crucial intermediates. orgsyn.org The general strategy involves the condensation of appropriately substituted pyrroles to form a porphyrinogen, which is subsequently oxidized to the porphyrin. The substituents on the starting pyrrole dictate the properties of the final macrocycle.

| Porphyrin Precursor Type | Example Compound | Resulting Macrocycle Class |

| Substituted Pyrrole Carboxylate | Ethyl 3,4-diethylpyrrole-2-carboxylate orgsyn.org | Octa-substituted Porphyrins |

| Unsubstituted Pyrrole | Pyrrole | Tetraphenylporphyrin (with benzaldehyde) nih.gov |

This table illustrates common pyrrolic precursors in the synthesis of porphyrin macrocycles.

π-Conjugated molecules are characterized by alternating single and multiple bonds, which results in delocalized electrons and gives rise to useful electronic and optical properties. These materials are the foundation of organic electronics, finding use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The pyrrole ring, being an electron-rich aromatic system, is an excellent component for constructing larger π-conjugated systems. By coupling Ethyl 5-ethyl-1H-pyrrole-2-carboxylate with other aromatic units, it is possible to synthesize novel materials with tailored electronic properties for various applications in organic electronics. researchgate.netmdpi.com

Derivatization for Biological Activity Profiling

Scaffold Modification for Structure-Activity Relationship (SAR) Studies

The core structure of Ethyl 5-ethyl-1H-pyrrole-2-carboxylate serves as a versatile scaffold for the systematic modification of molecular properties to investigate structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The pyrrole-2-carboxylate framework allows for modifications at several key positions: the pyrrole nitrogen, the ethyl group at C5, the ester functionality at C2, and the C3 and C4 positions of the pyrrole ring.

In the context of drug discovery, even subtle changes to a molecular scaffold can have significant impacts on biological activity. For instance, in the development of pyrrolone antimalarials, modifications to the substituents on the pyrrole ring were explored to enhance metabolic stability and efficacy. In one such study, methyl groups on a pyrrole ring were computationally predicted to be metabolically vulnerable. nbinno.com To address this, derivatives were synthesized where these methyl groups were replaced by ethyl groups. nbinno.com While in that specific case the ethyl-substituted compounds showed lower metabolic stability, this example highlights a common strategy in SAR studies: the variation of alkyl substituents to modulate lipophilicity, steric profile, and metabolic fate. nbinno.com

| Modification Site | Type of Modification | Potential Impact on Properties | Example from Related Pyrrole Scaffolds |

|---|---|---|---|

| C5-ethyl group | Variation of alkyl chain length (e.g., methyl to ethyl) | Alters lipophilicity, metabolic stability, and steric interactions. | Replacement of methyl with ethyl in pyrrolone antimalarials to investigate metabolic stability. nbinno.com |

| C2-ethyl carboxylate | Hydrolysis to carboxylic acid, followed by amidation or esterification | Introduces hydrogen bond donors/acceptors, alters solubility, and allows for the attachment of larger fragments. | Conversion of pyrrole carboxylates to carboxamides in the development of MmpL3 inhibitors. |

| Pyrrole NH | Alkylation or Arylation | Modulates electronic properties of the ring and can introduce new binding interactions. | N-substitution in pyrrole derivatives to enhance anticancer activity. |

| C3 and C4 positions | Electrophilic substitution (e.g., halogenation, nitration) | Introduces new functional groups for further elaboration and alters the electronic nature of the pyrrole ring. | Functionalization of the pyrrole ring to create novel bioactive molecules. |

Synthesis of Ligands for Protein and Enzyme Interaction Studies

The pyrrole-2-carboxylate motif is a common feature in a variety of biologically active molecules, and Ethyl 5-ethyl-1H-pyrrole-2-carboxylate is a valuable starting material for the synthesis of ligands designed to interact with specific proteins and enzymes. The ability to systematically modify the scaffold, as discussed in the previous section, is crucial for developing ligands with high affinity and selectivity.